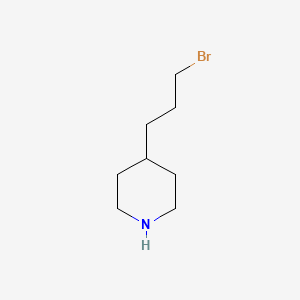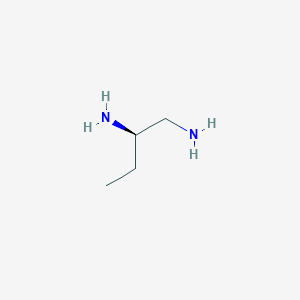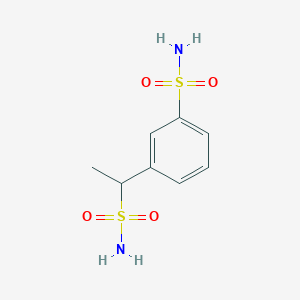![molecular formula C5H11Cl2N3O B13504639 [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride CAS No. 2839139-21-6](/img/structure/B13504639.png)
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride is a compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group and a methanol group attached to the imidazole ring, and it is commonly found in its dihydrochloride salt form. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride typically involves the cyclization of amido-nitriles or the reaction of substituted amidoximes with activated alkynes. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles under mild reaction conditions . Another method involves the reaction of methyl propiolate with substituted amidoximes using a microwave protocol and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazoles, depending on the specific reaction pathway.
Wissenschaftliche Forschungsanwendungen
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Industry: The compound is used in the development of functional materials and catalysts.
Wirkmechanismus
The mechanism of action of [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can act as enzyme inhibitors by binding to the active sites of enzymes and blocking their activity . The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride
- 2-(2-Aminoethyl)benzimidazole dihydrochloride
- 2-Aminomethyl-1H-imidazole-4-carboxylic acid dihydrochloride
Uniqueness
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2839139-21-6 |
|---|---|
Molekularformel |
C5H11Cl2N3O |
Molekulargewicht |
200.06 g/mol |
IUPAC-Name |
[2-(aminomethyl)-1H-imidazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-1-5-7-2-4(3-9)8-5;;/h2,9H,1,3,6H2,(H,7,8);2*1H |
InChI-Schlüssel |
JZEVBMUBAQUKTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=N1)CN)CO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


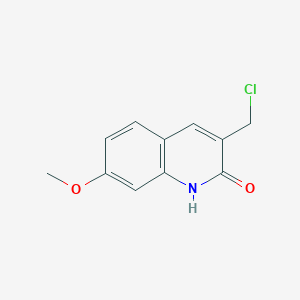
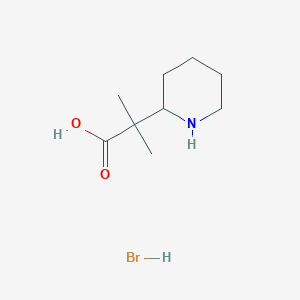

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
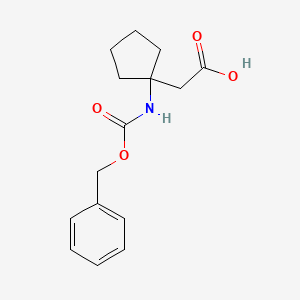
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)


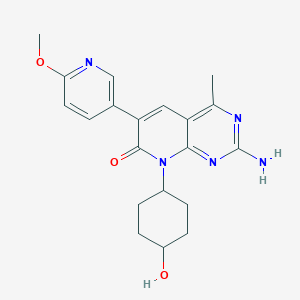
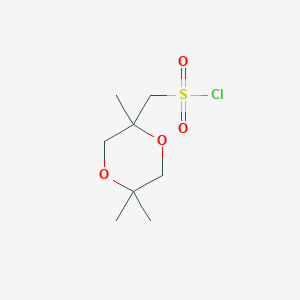
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)
